molecular formula C14H14O4 B13941840 4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester CAS No. 538343-03-2

4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13941840
CAS No.: 538343-03-2
M. Wt: 246.26 g/mol
InChI Key: OYTFCOVIRXGQCM-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester typically involves the esterification of 4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-6-methoxy-2-naphthalenone.

    Reduction: Formation of 4-Hydroxy-6-methoxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid ethyl ester: Lacks the methoxy group.

    6-Methoxy-2-naphthalenecarboxylic acid ethyl ester: Lacks the hydroxyl group.

    4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid methyl ester: Has a methyl ester group instead of an ethyl ester group.

Uniqueness

4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. The ethyl ester group also contributes to its distinct properties compared to similar compounds with different ester groups.

Properties

CAS No.

538343-03-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4-hydroxy-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-18-14(16)10-6-9-4-5-11(17-2)8-12(9)13(15)7-10/h4-8,15H,3H2,1-2H3

InChI Key

OYTFCOVIRXGQCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)O

Origin of Product

United States

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